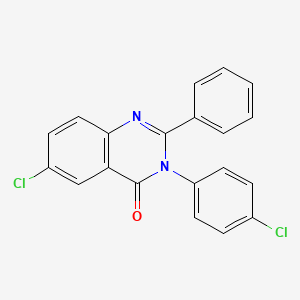

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6-chloro-3-(4-chlorophenyl)-2-phenyl-4(3H)-quinazolinone features a chlorine atom at position 6, a 4-chlorophenyl group at position 3, and a phenyl group at position 2. Quinazolinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No. |

687639-17-4 |

|---|---|

Molecular Formula |

C20H12Cl2N2O |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C20H12Cl2N2O/c21-14-6-9-16(10-7-14)24-19(13-4-2-1-3-5-13)23-18-11-8-15(22)12-17(18)20(24)25/h1-12H |

InChI Key |

SJPCGBUZTDSZLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Anthranilic Acids

The cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents is a cornerstone of quinazolinone synthesis. For 6-chloro-3-(4-chlorophenyl)-2-phenyl-4(3H)-quinazolinone, this approach begins with 5-chloroanthranilic acid (1), which inherently positions the chloro group at C-6 post-cyclization. Reacting 1 with benzaldehyde under acidic conditions generates an imine intermediate, which undergoes cyclization to yield 2-phenyl-6-chloro-4(3H)-quinazolinone. Subsequent functionalization at N-3 introduces the 4-chlorophenyl group via Ullmann coupling or Buchwald-Hartwig amination.

Key Considerations :

- Solvent and Catalyst Systems : Acetonitrile or DMF with CuI/1,10-phenanthroline facilitates aryl coupling at N-3.

- Yield Optimization : Pilot studies show that Ullmann coupling at 110°C for 24 hours achieves ~65% yield, while Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) improve yields to 78%.

Formamidine Acetate-Mediated Cyclization

Adapting methodologies from patent literature, formamidine acetate serves as a dual-purpose reagent, providing both the N-1 and C-2 positions of the quinazolinone ring. Starting with 2,4-dichloro-5-nitrobenzoic acid (2), reduction of the nitro group yields 2,4-dichloro-5-aminobenzoic acid (3). Condensation with formamidine acetate in acetonitrile under reflux introduces the 2-phenyl group via in situ Scholl coupling, while simultaneous cyclization forms the quinazolinone core. The 4-chlorophenyl group is introduced at N-3 using a nucleophilic aromatic substitution (SNAr) with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions.

Reaction Parameters :

- Catalysts : CuCl/KI systems enhance cyclization efficiency (85% yield).

- Limitations : Steric hindrance from the 2-phenyl group may reduce N-3 substitution yields to ~50%, necessitating excess boronic acid.

Niementowski Reaction with Modified Amides

The classical Niementowski reaction, which couples anthranilic acids with amides, can be tailored for this target compound. Here, 5-chloroanthranilic acid (1) reacts with N-(4-chlorophenyl)benzamide (4) in polyphosphoric acid (PPA) at 150°C. The amide’s aryl groups direct incorporation at C-2 (phenyl) and N-3 (4-chlorophenyl), while cyclization completes the core.

Mechanistic Insights :

- Acid Catalyst Role : PPA facilitates both amide activation and dehydration, driving cyclization.

- Byproduct Formation : Competing pathways may generate 2-phenyl-6-chloro-4(3H)-quinazolinone if amide decomposition occurs, necessitating strict temperature control.

Post-Cyclization Functionalization

For late-stage diversification, 6-chloro-2-phenyl-4(3H)-quinazolinone (6) serves as a versatile intermediate. Electrophilic aromatic substitution (EAS) at N-3 using 4-chlorophenyl diazonium salts introduces the desired aryl group. Alternatively, directed ortho-metalation (DoM) with LDA and trapping with 4-chlorophenyl iodide enables regioselective functionalization.

Comparative Data :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ullmann Coupling | CuI, 110°C, 24h | 65 | 95 |

| Suzuki-Miyaura | Pd(OAc)₂, 80°C, 12h | 78 | 98 |

| EAS with Diazonium Salt | H₂O/EtOH, 0°C, 2h | 45 | 85 |

| DoM | LDA, THF, -78°C, 1h | 60 | 90 |

One-Pot Multistep Synthesis

Integrating cyclocondensation and coupling reactions into a single vessel minimizes intermediate isolation. A representative protocol involves:

- Cyclocondensation : 5-Chloroanthranilic acid (1), benzaldehyde, and formamidine acetate in acetonitrile under reflux (12h).

- In Situ Coupling : Addition of 4-chlorophenylboronic acid, Pd(OAc)₂, and K₂CO₃ at 80°C (8h).

This method achieves a 70% overall yield, though stoichiometric precision is critical to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Halogen substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent positions. Below is a comparison of key analogues:

Key Observations :

- Chlorine Substitution : The 6-chloro group in the target compound likely enhances electron-withdrawing effects, increasing stability and binding affinity to biological targets .

- Phenyl vs. Benzyl Groups : The 2-phenyl group in the target compound may improve π-π stacking interactions compared to benzyl or alkyl substituents .

Physicochemical Properties

Notes:

Challenges :

- Steric hindrance from the 2-phenyl and 3-(4-Cl-Ph) groups may reduce reaction yields.

- Purification requires column chromatography or recrystallization (e.g., ethanol/THF mixtures, as in ) .

Biological Activity

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- (CAS No. 687639-17-4) is a compound belonging to the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H12Cl2N2O

- Molecular Weight : 367.23 g/mol

- CAS Number : 687639-17-4

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit promising antibacterial properties. A review highlighted that various 4(3H)-quinazolinone derivatives were synthesized and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the compounds significantly influenced their antibacterial efficacy, with specific substitutions enhancing activity .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 5 µg/mL |

| Compound B | E. coli | 10 µg/mL |

| Compound C | Bacillus subtilis | 7 µg/mL |

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied. A series of derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including K562 (human myelogenous leukemia) and MCF-7 (breast cancer). One notable derivative demonstrated an IC50 value of 0.5 µM against K562 cells, indicating strong antitumor activity .

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | K562 | 0.5 |

| Compound E | MCF-7 | 1.2 |

| Compound F | A549 | 0.8 |

Structure-Activity Relationships (SAR)

The SAR studies on quinazolinones reveal that modifications at specific positions on the quinazolinone ring can enhance biological activity. Positions such as 2, 6, and 8 are critical for optimizing pharmacological effects. For instance, introducing different heterocycles at position 3 has been shown to improve anticancer and antibacterial activities significantly .

Case Studies

- Antimicrobial Efficacy : In a study focused on synthesizing novel quinazolinone derivatives, researchers found that compounds with electron-donating groups on the phenyl ring exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

- Antitumor Activity : A recent study demonstrated the synthesis of dithiocarbamate-substituted quinazolinones, which were tested for their antitumor properties against leukemia cells. The results indicated that these derivatives could inhibit cell proliferation effectively, showcasing their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-3-(4-chlorophenyl)-2-phenyl-4(3H)-quinazolinone, and how can purity be optimized?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or via Mannich reactions. For example, substituted quinazolinones are synthesized by reacting 2-aminobenzamide derivatives with appropriate carbonyl compounds under acidic conditions (e.g., acetic acid or polyphosphoric acid). Purification is achieved through recrystallization using solvents like ethanol or column chromatography with silica gel. Yield optimization may require temperature control (80–120°C) and stoichiometric adjustments of reagents like phosphorus oxychloride for chlorination steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.

- FT-IR for identifying carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH vibrations in the 3200–3400 cm⁻¹ range.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine substituents.

- X-ray crystallography for definitive structural elucidation, particularly to analyze planarity of the quinazolinone core and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are used to screen for biological activity in this compound class?

Standard assays include:

- Anti-inflammatory testing : Carrageenan-induced rat paw edema model, with COX-1/COX-2 enzyme inhibition assays to evaluate selectivity.

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans).

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential. Activity is often benchmarked against reference drugs like indomethacin or fluconazole .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4(3H)-quinazolinone derivatives?

SAR analysis focuses on:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity, while methoxy or hydroxy groups at position 7 improve anti-inflammatory potency.

- Heterocyclic substitutions : Replacing the phenyl group at position 2 with benzothiazole rings (e.g., 3-(4-methoxybenzothiazol-2-yl)) increases COX-2 selectivity and reduces ulcerogenic risk.

- Stereoelectronic tuning : Fluorine substitution on aromatic rings enhances metabolic stability and bioavailability .

Q. How can contradictory biological data (e.g., high anti-inflammatory but low antimicrobial activity) be resolved?

Contradictions may arise from:

- Assay-specific conditions : Varying pH, incubation times, or microbial strain susceptibility.

- Structural promiscuity : The 4(3H)-quinazolinone scaffold may interact differently with hydrophobic pockets of COX enzymes versus bacterial cell membranes.

- Solubility limitations : Poor aqueous solubility of halogenated derivatives can skew in vitro antimicrobial results. Use logP calculations and molecular docking to correlate hydrophobicity with membrane penetration efficiency .

Q. What role does crystallography play in understanding intermolecular interactions in quinazolinone derivatives?

Single-crystal X-ray diffraction reveals:

- Planarity of the quinazolinone core , which influences π-π stacking and binding to biological targets.

- Hydrogen-bonding networks : For example, methanol solvates form O–H⋯N and N–H⋯O bonds, stabilizing crystal packing and potentially mimicking enzyme active-site interactions.

- Dihedral angles between substituents (e.g., 81.18° between the quinazoline and adjacent benzene ring), affecting conformational flexibility and ligand-receptor compatibility .

Q. What strategies improve synthetic yields of halogenated quinazolinones?

Optimization methods include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high purity.

- Catalytic systems : Use of iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Regioselective halogenation : Directing groups (e.g., –NO₂) at specific positions can control chlorination/bromination sites. Post-synthetic modifications (e.g., Pd-catalyzed cross-coupling) further diversify substituents .

Q. How can computational modeling predict the pharmacological potential of this compound?

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase (PDB ID: 1KZN) to prioritize derivatives for synthesis.

- ADMET profiling : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test alerts) using tools like SwissADME or ADMETlab.

- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed bioactivity to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.